Nonatriacontane

Vue d'ensemble

Description

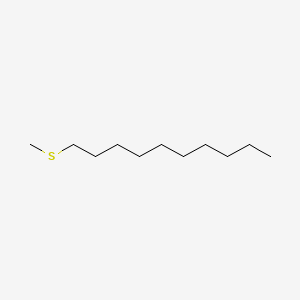

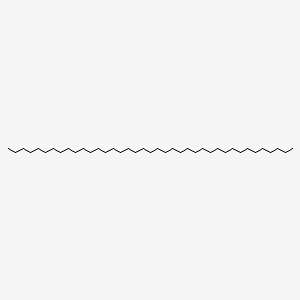

Nonatriacontane is a long-chain hydrocarbon with the molecular formula C₃₉H₈₀ . It is a member of the alkane family, characterized by a straight-chain structure consisting of 39 carbon atoms and 80 hydrogen atoms. This compound is a solid at room temperature and is known for its high melting point and stability .

Mécanisme D'action

Target of Action

Nonatriacontane is a long-chain alkane with the molecular formula C39H80 . As a hydrocarbon, it does not have a specific biological target. Instead, it interacts with biological systems in a general way, primarily based on its physical properties such as hydrophobicity.

Mode of Action

Instead, its interactions are primarily physical, based on hydrophobic effects and van der Waals forces .

Biochemical Pathways

It can influence the physical properties of biological membranes due to its hydrophobic nature .

Pharmacokinetics

The pharmacokinetics of this compound are not well-studied. As a large, hydrophobic molecule, it is likely poorly absorbed from the gastrointestinal tract and may accumulate in fatty tissues. It is also likely to be metabolized slowly, if at all .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and the presence of other hydrophobic substances. For example, its solubility in water is very low, but it is soluble in nonpolar solvents. Its effects may also be influenced by the lipid composition of biological membranes .

Analyse Biochimique

Biochemical Properties

Nonatriacontane plays a role in biochemical reactions primarily through its interactions with cell membranes. It has been shown to interact with fatty acids and polyesters, which are essential components of cell membranes and cell walls . These interactions can influence the fluidity and permeability of the membranes, affecting various cellular processes. This compound also exhibits antimicrobial activity by inhibiting the growth of bacteria through its reaction with fatty acids and polyesters . This inhibition is due to its ability to interfere with the synthesis of fatty acids, which are crucial for bacterial cell membrane integrity.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate the polymerase chain reaction, a process by which DNA is copied, thereby affecting gene expression . Additionally, its interaction with cell membranes can impact cell signaling pathways by modifying the membrane’s physical properties, which in turn can influence the activity of membrane-bound receptors and enzymes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its effects on enzyme activity. This compound binds to fatty acids and polyesters, disrupting their normal function and leading to the inhibition of fatty acid synthesis . This inhibition occurs at the enzyme’s catalytic site, preventing the formation of essential fatty acids required for cell membrane synthesis. Furthermore, this compound’s ability to activate the polymerase chain reaction suggests that it may interact with DNA polymerase, enhancing its activity and leading to increased DNA replication.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary. Studies have shown that prolonged exposure to this compound can lead to changes in cell membrane composition and function, potentially affecting cellular processes such as nutrient uptake and waste removal . Additionally, this compound’s antimicrobial activity may decrease over time as bacteria develop resistance mechanisms.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as antimicrobial activity and modulation of cell membrane properties. At high doses, it can have toxic or adverse effects. Studies have shown that high doses of this compound can lead to cell membrane disruption, resulting in cell death and tissue damage . Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response.

Metabolic Pathways

This compound is involved in metabolic pathways related to lipid metabolism. It interacts with enzymes such as fatty acid synthase and acetyl-CoA carboxylase, which are involved in the synthesis of fatty acids . By inhibiting these enzymes, this compound can affect metabolic flux and alter metabolite levels. Additionally, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that can further influence cellular processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can bind to lipid transport proteins, facilitating its movement across cell membranes and within the lipid bilayer . This compound’s hydrophobic nature allows it to accumulate in lipid-rich regions of cells, such as the endoplasmic reticulum and lipid droplets. This localization can influence its activity and function, as well as its interactions with other biomolecules.

Subcellular Localization

This compound is primarily localized in the lipid-rich regions of cells, including the cell membrane, endoplasmic reticulum, and lipid droplets . Its subcellular localization is influenced by its hydrophobic nature and interactions with lipid transport proteins. This localization can affect its activity and function, as well as its interactions with other biomolecules. For example, this compound’s presence in the cell membrane can modulate membrane fluidity and permeability, impacting various cellular processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Nonatriacontane can be synthesized through the catalytic hydrogenation of long-chain alkenes or alkynes. The process involves the use of hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. The reaction is typically carried out under high pressure and temperature to ensure complete hydrogenation of the unsaturated bonds.

Industrial Production Methods: In industrial settings, this compound is often produced through the Fischer-Tropsch synthesis, a process that converts carbon monoxide and hydrogen into hydrocarbons. This method involves the use of iron or cobalt catalysts and operates at high temperatures (150-300°C) and pressures (10-40 bar). The resulting mixture of hydrocarbons is then separated and purified to obtain this compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form alcohols, aldehydes, and carboxylic acids. Common oxidizing agents include potassium permanganate and chromic acid.

Reduction: Although this compound is already a fully saturated hydrocarbon, it can be reduced further to form smaller alkanes through cracking processes.

Substitution: this compound can participate in halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) in the presence of UV light or a radical initiator.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in an acidic or basic medium.

Reduction: Hydrogen gas (H₂) with a metal catalyst (e.g., nickel).

Substitution: Chlorine (Cl₂) or bromine (Br₂) under UV light.

Major Products Formed:

Oxidation: Primary alcohols, aldehydes, and carboxylic acids.

Reduction: Smaller alkanes.

Substitution: Haloalkanes (e.g., chlorothis compound, bromothis compound).

Applications De Recherche Scientifique

Nonatriacontane has several applications in scientific research:

Chemistry: Used as a reference standard in gas chromatography for the analysis of complex hydrocarbon mixtures.

Biology: Studied for its role in the cuticular hydrocarbons of insects, which are involved in communication and protection.

Medicine: Investigated for its potential antimicrobial properties, particularly against bacterial strains.

Comparaison Avec Des Composés Similaires

- Octatriacontane (C₃₈H₇₈)

- Tetracontane (C₄₀H₈₂)

- Pentatriacontane (C₃₅H₇₂)

Comparison: Nonatriacontane is unique due to its specific chain length of 39 carbon atoms, which imparts distinct physical properties such as melting point and stability. Compared to octatriacontane and tetracontane, this compound has a slightly higher melting point and greater stability due to its longer chain length. Its applications in thermal energy storage and as a reference standard in chromatography highlight its uniqueness among similar long-chain alkanes .

Propriétés

IUPAC Name |

nonatriacontane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H80/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-39H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNXOSZZZNFRFNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H80 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074724 | |

| Record name | Nonatriacontane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

549.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7194-86-7 | |

| Record name | N-Nonatriacontane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007194867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonatriacontane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonatriacontane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-NONATRIACONTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZOH3A3X6UH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the relationship between the molecular structure of nonatriacontane and its crystal growth pattern?

A1: this compound molecules exist as single units (unimolecular) in solution []. This directly translates to its crystal growth pattern, where it forms crystals with growth steps that are also unimolecular, measuring approximately 45 Å in height []. This contrasts with compounds like stearic acid, which are bimolecular in solution and exhibit bimolecular growth steps []. Notably, even when crystal growth originates from dislocations larger than the individual molecular units, this compound consistently exhibits unimolecular growth steps [].

Q2: Can this compound form solid solutions with branched alkanes of similar chain length?

A2: Research suggests that this compound does not readily form solid solutions with branched alkanes, even when the branched alkane possesses a similar carbon chain length. For instance, experiments with 20-methyl-nonatriacontane (a branched alkane with the same main chain length as this compound) revealed that the two compounds do not mix to form a solid solution []. Instead, they crystallize separately, each maintaining its distinct crystal structure, even when present in mixtures with varying molar fractions [].

Q3: How does this compound contribute to the complexity of natural substances like ozocerite?

A3: this compound, alongside other n-paraffins, is a significant constituent of naturally occurring substances like Carpathian ozocerite []. The presence of varying chain lengths and concentrations of these n-paraffins contributes to the unique physical and chemical properties of ozocerite, making it a complex mixture []. Further research into the individual composition of these n-paraffins within ozocerite can shed light on its diverse applications.

Q4: How can this compound be used in analytical techniques for characterizing complex mixtures?

A4: this compound is often identified and characterized in complex mixtures, such as plant extracts, using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy []. Its presence, alongside other identified compounds, helps in understanding the chemical diversity and potential biological activities of these natural extracts [].

Q5: Can this compound be utilized in enhancing the extraction of heavy crude oil?

A5: While not directly involved in the extraction process, this compound serves as a valuable marker in evaluating the effectiveness of heavy crude oil upgrading techniques. For example, in catalytic aquathermolysis using ionic liquids, the disappearance of heavier molecules like this compound, coupled with an increase in lighter hydrocarbons, indicates a successful viscosity reduction and upgrading of the heavy crude oil []. This approach holds significant potential for improving the extraction and processing of heavy crude oil resources [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.